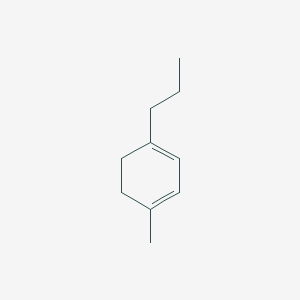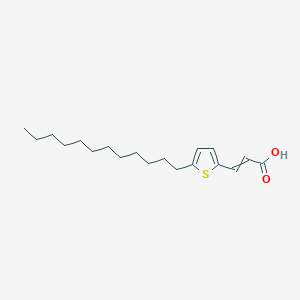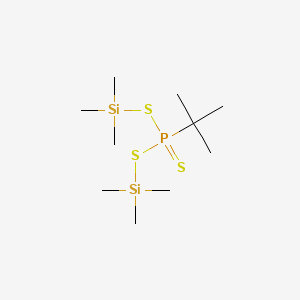
Bis(trimethylsilyl) tert-butylphosphonotrithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) tert-butylphosphonotrithioate is an organophosphorus compound characterized by the presence of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) tert-butylphosphonotrithioate typically involves the reaction of tert-butylphosphonotrithioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
tert-Butylphosphonotrithioate+2Trimethylsilyl chloride→Bis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl) tert-butylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.
Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonotrithioate oxides, while reduction can produce phosphonotrithioate derivatives with lower oxidation states.
科学的研究の応用
Bis(trimethylsilyl) tert-butylphosphonotrithioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bis(trimethylsilyl) tert-butylphosphonotrithioate involves its interaction with molecular targets through its phosphonotrithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trimethylsilyl groups provide steric protection and enhance the compound’s stability.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl) sulfide: Similar in structure but contains sulfur instead of phosphorus.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
tert-Butylphosphonotrithioate: The parent compound without the trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl) tert-butylphosphonotrithioate is unique due to the combination of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
112215-21-1 |
|---|---|
分子式 |
C10H27PS3Si2 |
分子量 |
330.7 g/mol |
IUPAC名 |
tert-butyl-sulfanylidene-bis(trimethylsilylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H27PS3Si2/c1-10(2,3)11(12,13-15(4,5)6)14-16(7,8)9/h1-9H3 |
InChIキー |
CUFFKWNTFUKVJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(=S)(S[Si](C)(C)C)S[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


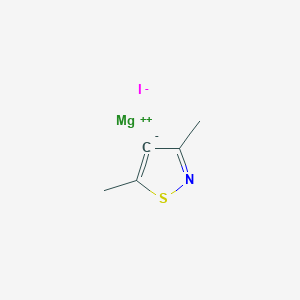
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)
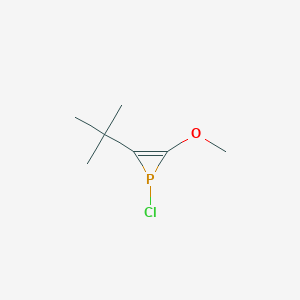
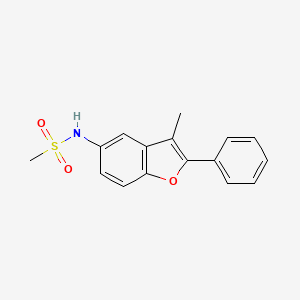
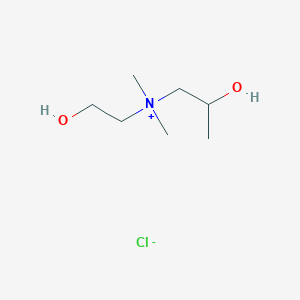
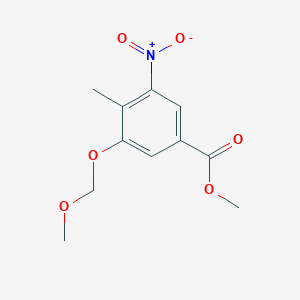
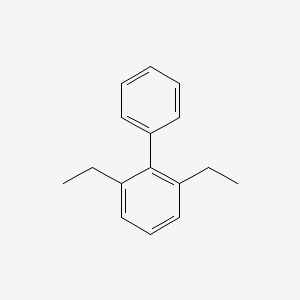
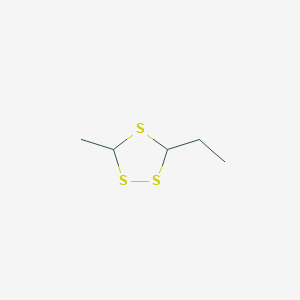
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
